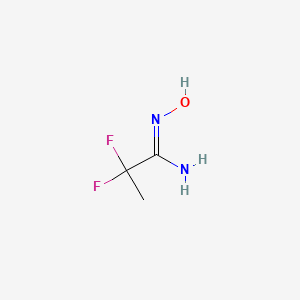

2,2-difluoro-N'-hydroxypropanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-difluoropropanamide with hydroxylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Reactivity and Reaction Pathways

The compound exhibits distinct reactivity due to its difluoro substituents and hydroxyl amidine groups.

Hydrolysis Reactions

Under acidic or basic conditions , the compound undergoes hydrolysis to yield carboxylic acids and amines .

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic hydrolysis | Carboxylic acid derivative | HCl or H₂SO₄ |

| Basic hydrolysis | Amine derivative | NaOH or KOH |

Nucleophilic Substitution and Acylation

The electrophilic fluorine atoms and amidine functionality enable participation in acylation reactions or nucleophilic substitutions . These reactions are critical for understanding its potential transformations in biological systems.

Fluorine-Driven Reactivity

The fluorine atoms enhance lipophilicity and membrane permeability , influencing interactions with biological macromolecules. This property is leveraged in therapeutic contexts, such as enzyme inhibition or interference with nucleic acid synthesis pathways.

Structural and Physical Considerations

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃H₆F₂N₂O |

| Molecular Weight | 124.09 g/mol |

| Appearance | Powder |

| Storage | Room temperature |

The difluoro substitution at the second carbon and hydroxyl amidine group create a unique reactivity profile, distinguishing it from analogs like N-hydroxypropionamidine (lacks fluorine) or 2,2-difluoropropionamide (no hydroxyl group).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to 2,2-difluoro-N'-hydroxypropanimidamide exhibit antiviral properties. For instance, a study on 2'-deoxy-2',2'-difluoro-5-halouridines showed selective activity against feline herpes virus replication in cell cultures. This suggests that derivatives of difluorinated compounds may have therapeutic potential against viral infections .

2. Cardiovascular Therapeutics

Compounds that modulate the production of cyclic guanosine monophosphate (cGMP) are crucial in treating cardiovascular diseases. This compound and its derivatives could potentially be explored for their ability to influence cGMP levels, thus offering therapeutic benefits for conditions like hypertension and heart failure .

Case Study 1: Antiviral Efficacy

A series of novel difluorinated compounds were synthesized and evaluated for their antiviral activity. The findings suggested that these compounds could selectively inhibit viral replication without significant toxicity to host cells. Further studies are warranted to explore the mechanisms behind this selectivity and to assess the potential for clinical application.

Case Study 2: Cardiovascular Applications

In a pharmacological study focusing on compounds that affect cGMP levels, researchers found that certain difluorinated derivatives showed promise in preclinical models of cardiovascular disease. These findings highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.

Table 1: Comparison of Antiviral Activity in Difluorinated Compounds

| Compound | Viral Target | IC50 (µM) | Toxicity (CC50 µM) |

|---|---|---|---|

| 2'-deoxy-2',2'-difluoro-5-iodo | Feline herpes virus | 5.0 | >100 |

| 2',2'-difluoro-N'-hydroxypropanimidamide | TBD | TBD | TBD |

Table 2: Potential Cardiovascular Applications

Wirkmechanismus

The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting enzymes or altering protein functions . The hydroxy group may also participate in hydrogen bonding, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

2,2-difluoro-N’-hydroxypropanimidamide can be compared with other similar compounds such as:

2,2-difluoropropanamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

N-hydroxypropanimidamide: Does not contain fluorine atoms, resulting in different chemical and biological properties.

2,2-difluoroacetamide: A smaller molecule with different reactivity and applications.

The uniqueness of 2,2-difluoro-N’-hydroxypropanimidamide lies in its combination of fluorine atoms and a hydroxy group, which confer distinct chemical and biological properties .

Biologische Aktivität

2,2-Difluoro-N'-hydroxypropanimidamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms and a hydroxy group enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

- Chemical Formula : C₃H₆F₂N₂O

- Molecular Weight : 124.09 g/mol

- IUPAC Name : this compound

- Appearance : Powder

The mechanism of action for this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity due to strong electronegative interactions, which can lead to enzyme inhibition or modulation of protein functions. This characteristic makes it a valuable candidate for therapeutic applications.

Enzyme Inhibition

Research has indicated that this compound exhibits potential enzyme inhibitory activities. It may act on various enzymes involved in metabolic pathways, influencing physiological processes such as:

- cGMP Production : The compound has been linked to modulation of cyclic guanosine monophosphate (cGMP) levels, which is crucial in cardiovascular health and endothelial function .

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains, although specific data on its efficacy is still emerging .

Case Studies

A notable case study investigated the compound's effects on cardiovascular diseases. The results demonstrated that it could effectively modulate cGMP levels, suggesting a potential role in treating conditions like hypertension and heart failure . Further studies are needed to establish its clinical efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| 2,2-Difluoropropanamide | Lacks hydroxy group; less reactive | Limited enzyme interaction |

| N-Hydroxypropanimidamide | No fluorine atoms; different reactivity | Varies widely; less potent than difluoro variant |

| 2,2-Difluoroacetamide | Smaller structure; different applications | Different biological properties |

The unique combination of fluorine atoms and a hydroxy group in this compound gives it distinct chemical and biological properties compared to these similar compounds.

Applications in Drug Development

The compound is being explored for its potential as:

- Pharmaceutical Intermediate : Its ability to modify biological activity makes it a candidate for developing new therapeutics.

- Specialty Chemicals : Used in industries requiring fluorinated components for specific chemical properties .

Eigenschaften

IUPAC Name |

2,2-difluoro-N'-hydroxypropanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLJSCBVMZXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.